molecular formula C8H12N2O2 B11913778 Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate

Cat. No.: B11913778
M. Wt: 168.19 g/mol
InChI Key: CBYTXUZNJYRMQK-UHFFFAOYSA-N
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Description

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is a chemical building block of interest in medicinal chemistry and drug discovery. The 1,4-dimethyl-1H-imidazole scaffold, which forms the core of this ester, is a privileged structure in pharmaceuticals and is found in various biologically active molecules . For instance, similar imidazole-based structures are key components in approved therapeutics and investigational compounds, such as the farnesylation inhibitor Tipifarnib and the anti-emetic drug Ondansetron, highlighting the significance of this heterocyclic system in developing enzyme inhibitors and receptor antagonists . As a synthetic intermediate, this ester can be utilized in the synthesis of more complex molecules, including carbothioamide derivatives and organometallic complexes, which are often explored for their potential biological activities . The compound is offered strictly for Research Use Only and is intended to support analytical method development and chemical synthesis in a controlled laboratory setting. Researchers are directed to consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 2-(3,5-dimethylimidazol-4-yl)acetate

InChI

InChI=1S/C8H12N2O2/c1-6-7(4-8(11)12-3)10(2)5-9-6/h5H,4H2,1-3H3

InChI Key

CBYTXUZNJYRMQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate serves as a crucial building block in the synthesis of more complex organic molecules. Its imidazole structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The compound can be synthesized through the reaction of 1H-imidazole derivatives with acetic anhydride or methyl acetate under acidic conditions.

Medicinal Chemistry

Biological Activities
Research indicates that compounds containing imidazole rings, such as this compound, exhibit notable biological activities. These include potential antimicrobial and antifungal properties. The interactions of this compound with biological targets suggest that it may inhibit enzymes or modulate metabolic pathways.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of imidazole can effectively inhibit the growth of various microbial strains. This compound was shown to possess similar properties, suggesting its potential use in developing new antimicrobial agents.
  • Enzyme Inhibition : Research has focused on the compound's ability to interact with enzymes involved in metabolic pathways. For instance, studies have shown that imidazole derivatives can act as competitive inhibitors for certain enzymes, indicating their therapeutic potential .

Coordination Chemistry

Metal Ion Complexation
The ability of this compound to form complexes with metal ions enhances its utility in coordination chemistry. The imidazole ring's nitrogen atoms can coordinate with metal ions, leading to the formation of stable complexes that are useful in catalysis and material science.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other similar compounds:

Compound NameStructureKey Differences
Methyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetateStructureContains an amino group instead of a methyl group at position 2
Methyl 2-amino-2-(1H-imidazol-2-yl)acetateStructureDifferent substitution pattern on the imidazole ring
2-Amino-2-(1-methyl-1H-imidazol-5-yl)acetic acidStructureLacks the methyl ester group

The specific substitution pattern and presence of methyl groups on the imidazole ring significantly influence the chemical reactivity and biological activity of this compound compared to its derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Imidazole Ring

Compound Name Imidazole Substituents Functional Groups Key Properties/Applications Reference
This compound 1,4-dimethyl Methyl ester Intermediate for drug synthesis
Ethyl 2-(1,4-diphenyl-1H-imidazol-5-yl)acetate 1,4-diphenyl Ethyl ester Enhanced lipophilicity; aromatic interactions
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid 2-methyl, 5-nitro Carboxylic acid Antimicrobial activity (nitro group)
2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2yl)ethyl thioacetate derivatives Bicyclic terpene + triazole Thioacetate Potential pesticidal activity


Key Observations :

  • Ester Group Variations : Replacing the methyl ester (target compound) with an ethyl group (e.g., Ethyl 2-(1,4-diphenyl-1H-imidazol-5-yl)acetate ) increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Nitro Group Impact : The nitro-substituted analog (2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid ) exhibits antimicrobial properties typical of nitroimidazoles (e.g., metronidazole derivatives), whereas the target compound’s lack of a nitro group may reduce such activity but enhance metabolic stability.

Biological Activity

Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate is an imidazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant case studies.

This compound has a molecular formula of C10_{10}H14_{14}N2_{2}O2_2 and a molecular weight of approximately 198.24 g/mol. The structure features a methyl ester group attached to a dimethyl-substituted imidazole ring, which is known for its reactivity and ability to participate in various biochemical interactions.

Target Interaction:
Imidazole derivatives typically interact with biological targets through several mechanisms, including:

  • Enzyme Inhibition: Compounds like this compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation: The compound can potentially modulate receptor activity, influencing signal transduction pathways.

Biochemical Pathways:
The biological activity of this compound is likely mediated through its interactions with various biochemical pathways. For instance, imidazole derivatives have been shown to affect pathways associated with cell proliferation, apoptosis, and inflammation.

Biological Activities

This compound exhibits several biological activities that are summarized in the following table:

Biological Activity Description Reference
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria.
AnticancerPotential cytotoxic effects on various cancer cell lines.
Anti-inflammatoryMay modulate inflammatory responses through cytokine regulation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of imidazole derivatives found that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The disk diffusion method revealed inhibition zones of 25 mm and 22 mm at a concentration of 100 µg/disc respectively, indicating its potential as an antimicrobial agent .

Anticancer Properties

In vitro studies on cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma) showed that this compound induced apoptosis in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MDA-MB-231 cells, suggesting potent anticancer activity .

Anti-inflammatory Effects

Research has indicated that the compound can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(1,4-dimethyl-1H-imidazol-5-yl)acetate, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: Synthesis typically involves multi-step reactions, such as condensation of imidazole precursors with ester derivatives. For example:

  • Step 1: Alkylation of 1,4-dimethylimidazole with methyl bromoacetate under basic conditions (e.g., NaH in DMF) to form the ester linkage .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    Optimization Tips:
  • Use anhydrous solvents and inert atmospheres to avoid hydrolysis.
  • Monitor reaction progress with TLC or LC-MS. Adjust catalyst loading (e.g., 10–20 mol% Pd for cross-coupling) to improve yield .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., imidazole ring protons at δ 7.2–7.5 ppm, ester carbonyl at ~170 ppm) .
  • X-ray Crystallography: Use SHELXL for refinement of crystallographic data. For example, C–C bond lengths in the imidazole ring should align with standard values (1.31–1.38 Å) .
  • Mass Spectrometry: Confirm molecular weight (140.14 g/mol) via ESI-MS .

Q. How can researchers design preliminary bioactivity screens for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based substrates) .
  • Antimicrobial Screening: Use broth microdilution (MIC values against Gram+/Gram– bacteria) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ for HeLa or MCF-7 cells) .

Advanced Research Questions

Q. How can solvent/catalyst systems be tailored to improve synthetic yield and scalability?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Catalyst Screening: Test Pd(OAc)₂ or CuI for cross-coupling reactions; optimize temperature (60–100°C) .
  • Scalability: Use flow chemistry for continuous processing of sensitive intermediates .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered atoms or twinning)?

Methodological Answer:

  • Disordered Atoms: Apply SHELXL’s PART instruction to model alternative conformations .
  • Twinning: Use the TWIN command in SHELXL and validate with R-factor metrics (e.g., R₁ < 0.05 for high-resolution data) .
  • Cross-Validation: Compare with DFT-optimized structures (e.g., Gaussian09) to confirm bond angles .

Q. How can computational docking predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Ligand Preparation: Generate 3D conformers (Open Babel) and assign charges (AM1-BCC) .
  • Protein Docking: Use AutoDock Vina with flexible side chains in active sites (e.g., cytochrome P450).
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values .

Q. How should researchers address discrepancies between analytical methods (e.g., NMR vs. X-ray)?

Methodological Answer:

  • NMR-X-ray Alignment: Overlay DFT-calculated NMR shifts with experimental data (e.g., using ADF software) .
  • Dynamic Effects: Consider temperature-dependent NMR to detect conformational flexibility .

Q. What substituent modifications enhance structure-activity relationships (SAR) for pharmacological applications?

Methodological Answer:

  • Imidazole Modifications: Introduce electron-withdrawing groups (e.g., –NO₂) to improve metabolic stability .
  • Ester Hydrolysis: Replace methyl with tert-butyl esters to prolong plasma half-life .
  • Bioisosteres: Substitute the acetate group with trifluoromethyl ketones for enhanced binding .

Q. What in vitro models assess metabolic stability and degradation pathways?

Methodological Answer:

  • Liver Microsomes: Incubate with NADPH and monitor degradation via LC-MS/MS .
  • CYP450 Inhibition: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .

Q. Why is synchrotron radiation preferred over lab-source X-ray for crystallographic studies of this compound?

Methodological Answer:

  • Resolution: Synchrotrons (e.g., Diamond Light Source) provide high-flux X-rays (<1 Å resolution), critical for resolving light atoms (e.g., hydrogen positions) .
  • Speed: Rapid data collection minimizes radiation damage to crystals .

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